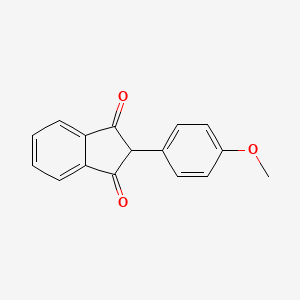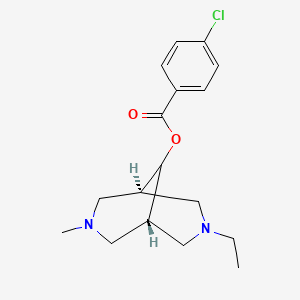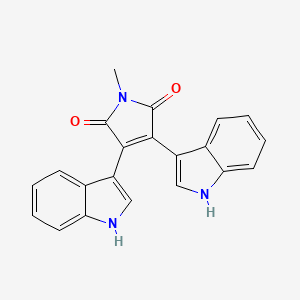
Brasofensine maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Brasofensine maleate is a phenyltropane dopamine reuptake inhibitor that was under development by Bristol-Myers Squibb and NeuroSearch for the treatment of Parkinson’s and Alzheimer’s diseases . It is known for its ability to inhibit the synaptic dopamine transporter, thereby increasing dopamine levels in the brain .
Preparation Methods
Brasofensine maleate is synthesized through a series of chemical reactions involving the formation of the phenyltropane structure. The synthetic route typically involves the following steps:
Formation of the tropane ring: This involves the cyclization of appropriate precursors to form the tropane ring structure.
Introduction of the dichlorophenyl group: This step involves the addition of the dichlorophenyl group to the tropane ring.
Formation of the methyloxime group: The final step involves the formation of the methyloxime group through a reaction with appropriate reagents.
Chemical Reactions Analysis
Brasofensine maleate undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyloxime group.
Reduction: Reduction reactions can occur at the dichlorophenyl group.
Substitution: Substitution reactions can occur at various positions on the tropane ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Brasofensine maleate has been extensively studied for its potential therapeutic applications in the treatment of neurodegenerative diseases such as Parkinson’s and Alzheimer’s diseases. In animal models, it has been shown to stimulate locomotor activity and reverse akinesia . Additionally, it has been investigated for its potential use in enhancing cognitive function and memory .
Mechanism of Action
The primary mechanism of action of brasofensine maleate involves the inhibition of the synaptic dopamine transporter. When dopamine is released into the synaptic cleft, this compound prevents it from being reabsorbed back into the source nerve cell, thereby prolonging the period of synaptic activity . This leads to increased dopamine levels in the brain, which can help alleviate symptoms of neurodegenerative diseases .
Comparison with Similar Compounds
Brasofensine maleate is similar to other dopamine reuptake inhibitors such as methylphenidate and cocaine. it is unique in its specific structure and the presence of the methyloxime group, which contributes to its distinct pharmacological profile . Similar compounds include:
Methylphenidate: Another dopamine reuptake inhibitor used in the treatment of attention deficit hyperactivity disorder.
Cocaine: A well-known stimulant that also inhibits dopamine reuptake but has a high potential for abuse.
Properties
CAS No. |
173830-14-3 |
|---|---|
Molecular Formula |
C20H24Cl2N2O5 |
Molecular Weight |
443.3 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;(E)-1-[(1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine |
InChI |
InChI=1S/C16H20Cl2N2O.C4H4O4/c1-20-11-4-6-16(20)13(9-19-21-2)12(8-11)10-3-5-14(17)15(18)7-10;5-3(6)1-2-4(7)8/h3,5,7,9,11-13,16H,4,6,8H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b19-9+;2-1-/t11-,12+,13+,16+;/m0./s1 |
InChI Key |
XVXRAWKEYKMWFS-YGPNHCCBSA-N |
SMILES |
CN1C2CCC1C(C(C2)C3=CC(=C(C=C3)Cl)Cl)C=NOC.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1[C@@H]([C@H](C2)C3=CC(=C(C=C3)Cl)Cl)/C=N/OC.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CN1C2CCC1C(C(C2)C3=CC(=C(C=C3)Cl)Cl)C=NOC.C(=CC(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NS-2214; BMS-204756-07; NS 2214; NS2214; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3,7-Dimethyl-1-[3-(3-Methyl-2,6-Dioxo-9h-Purin-1-Yl)propyl]purine-2,6-Dione](/img/structure/B1667436.png)






